molecular formula C18H19ClN2O2 B1672923 Halofenozide CAS No. 112226-61-6

Halofenozide

Cat. No.: B1672923
CAS No.: 112226-61-6
M. Wt: 330.8 g/mol
InChI Key: CNKHSLKYRMDDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halofenozide is a synthetic insecticide belonging to the class of ecdysone agonists. It is primarily used to control the larval stages of various insect pests, particularly in turf and ornamental plants. This compound mimics the action of the natural insect molting hormone, 20-hydroxyecdysone, disrupting the normal molting process and leading to the death of the larvae .

Mechanism of Action

Target of Action

Halofenozide is an ecdysone agonist . Ecdysone is a hormone that controls molting in insects. As an agonist, this compound mimics the action of this hormone, triggering premature molting in insects .

Mode of Action

This compound interacts with its target by binding to ecdysone receptors in insects. This binding triggers a cascade of events leading to premature molting . The premature molting induced by this compound disrupts the normal development of the insect, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the molting process in insects. The premature molting caused by this compound leads to developmental abnormalities and eventually death . Additionally, this compound exposure significantly enhances the activities of the multifunctional oxidase, carboxylesterase (CarE), and glutathione S-transferase (GST) in insects .

Pharmacokinetics

The pharmacokinetics of this compound in insects involves its ingestion and subsequent metabolic degradation . The metabolic degradation of this compound in insects remains unclear . It is known that this compound exposure significantly enhances the activities of detoxifying enzymes in insects .

Result of Action

The primary result of this compound’s action is the death of the insect due to premature molting . Other effects include severe separation of the cuticle and epidermis, leading to larval molting failure, and significant reduction in the larval respiration rate as well as their pupation rates and pupal weights .

Action Environment

This compound is a soil insecticide . It has a low aqueous solubility and, based on its chemical properties, it may have a tendency to leach to groundwater . It can be persistent in soil systems and, under certain conditions, may also persist in aquatic systems . Environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Halofenozide interacts with the ecdysone receptor in insects, triggering a premature and ultimately lethal molt . This interaction with the ecdysone receptor is the primary biochemical reaction involving this compound.

Cellular Effects

This compound has been shown to cause severe separation of the cuticle and epidermis in insects, leading to larval molting failure . It also significantly reduces the larval respiration rate, pupation rates, and pupal weights . These effects demonstrate the significant impact this compound has on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ecdysone agonist. By mimicking the action of ecdysone, this compound triggers a premature molt in insects that is ultimately lethal . The exact molecular interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched .

Temporal Effects in Laboratory Settings

The effects of this compound treatment are temporal, such that its application only limits malaria parasites when applied prior to infection . Unlike 20E, this compound does not influence cellular immune function or AMP production .

Metabolic Pathways

This compound’s metabolic degradation in insects remains unclear . It has been observed that the activities of the multifunctional oxidase, carboxylesterase (CarE), and glutathione S-transferase (GST) were significantly enhanced in this compound-treated larvae . This suggests that these enzymes may play a role in the metabolic pathways involving this compound.

Transport and Distribution

This compound is a soil insecticide and based on its chemical properties, it may have a tendency to leach to groundwater . It can be persistent in soil systems and, under certain conditions, may also persist in aquatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: Halofenozide is synthesized through a series of chemical reactions involving the formation of a dibenzoylhydrazine structure. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylphenylhydrazine to form the intermediate compound, which is then further reacted with 4-chlorobenzoyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Halofenozide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Halofenozide’s unique chemical structure and mode of action make it a valuable tool in pest management and scientific research, offering targeted control of insect pests with minimal environmental impact.

Properties

IUPAC Name

N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKHSLKYRMDDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032619
Record name Halofenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In isopropanol 3.1%, cyclohexanone 15.4%, aromatic solvents 0.01-1%, In water, 12.3 ppm at 25 °C
Record name Halofenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.38
Record name Halofenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ecdysone agonist causing premature molting; insect growth regulator.
Record name Halofenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid

CAS No.

112226-61-6
Record name Halofenozide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112226-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofenozide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112226616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzoic acid, N-tert-butyl-N'-(4-chlorobenzoyl)hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 4-chloro-, 2-benzoyl-2-(1,1-dimethylethyl)hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOFENOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C81K20PELV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Halofenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

198.0 to 199.0 °C
Record name Halofenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a 5 L round bottom flask, equipped with a mechanical stirrer, containing the 571 g of wet N'-tert-butyl-N-(4-chlorobenzoyl)hydrazine intermediate and equipped with a 500 mL addition funnel containing 371 g of benzoyl chloride, is charged 1500 mL of methylene chloride, 250 mL of water and lastly 223 g of 50% by weight aqueous sodium hydroxide. The flask contents are stirred and cooled to 5° C. and the benzoyl chloride is added dropwise during a one hour period so that the temperature of the flask contents does not exceed 10° C. After allowing the flask contents to warm to room temperature, stirring is stopped and the organic and aqueous phases are allowed to separate overnight. The upper aqueous phase is removed by suction and is replaced by 500 mL of fresh water, the heterogeneous mixture is stirred, the phases are allowed to separate and the upper aqueous phase again is removed by suction. This washing procedure is repeated two more times and then 500-800 mL of hexane is added to the organic remainder. The contents are briefly stirred and then are poured onto a glass flitted Buchner funnel. The filter cake is washed extensively with a total of 2 L of hexane followed by 10 L of water and then is dried in vacuo at 65° C. for two days to give 758.2 g of N'-tert-butyl-N-(4-chlorobenzoyl)-N'-benzoylhydrazine as a white powder melting at 197°-198° C.
Quantity
571 g
Type
reactant
Reaction Step One
Quantity
371 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halofenozide
Reactant of Route 2
Reactant of Route 2
Halofenozide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Halofenozide
Reactant of Route 4
Reactant of Route 4
Halofenozide
Reactant of Route 5
Reactant of Route 5
Halofenozide
Reactant of Route 6
Halofenozide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.